

Application Notes and Protocols: UCT943 in NSG Mouse Models for Malaria Research

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For Researchers, Scientists, and Drug Development Professionals

Introduction

UCT943 is a preclinical antimalarial candidate identified as a potent inhibitor of Plasmodium phosphatidylinositol 4-kinase (PI4K), a crucial enzyme for parasite development.[1][2] It is a next-generation compound developed from the 2-aminopyridine series, to which the clinical candidate MMV048 also belongs.[3][4] **UCT943** has demonstrated significant activity against multiple stages of the Plasmodium falciparum and Plasmodium vivax life cycles, including asexual blood stages, transmission stages, and liver stages.[3][4][5] Preclinical studies in humanized NOD-scid IL-2Rynull (NSG) mouse models have been instrumental in evaluating its in vivo efficacy.[3][4][6] These application notes provide a comprehensive overview of the reported dosages, experimental protocols, and relevant signaling pathways for the use of **UCT943** in NSG mouse models of P. falciparum infection.

Data Presentation In Vivo Efficacy of UCT943 in P. falciparum-Infected NSG Mouse Model



Parameter	Value	Species/Strain	Administration	Reference
ED ₉₀	0.25 mg/kg	P. falciparum in NSG mice	Oral (p.o.), once daily for 4 days	[6][7]
ED ₉₀ (MMV048 for comparison)	0.57 mg/kg	P. falciparum in NSG mice	Oral (p.o.)	[6]

In Vivo Efficacy of UCT943 in P. berghei-Infected Mouse

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Dosage	Efficacy	Mean Survival Days (MSD)	Mouse Strain	Administrat ion	Reference
10 mg/kg	>99.9% parasitemia reduction, cured all mice	>30 days	Not specified	Oral (p.o.), daily for 4 days	[6][7]
3 mg/kg	99% parasitemia reduction, no complete cure	10 days	Not specified	Oral (p.o.), daily for 4 days	[6][7]
ED ₉₀	1.0 mg/kg	Not applicable	Not specified	Oral (p.o.)	[6][7]

Experimental Protocols

Protocol 1: In Vivo Efficacy Assessment of UCT943 in a P. falciparum-Infected NSG Mouse Model

This protocol is adapted from methodologies described in preclinical studies of **UCT943**.[5][6] [7]

1. Animal Model and Human Erythrocyte Engraftment:



- Use immunodeficient NOD-scid IL-2Rynull (NSG) mice.
- Engraft the mice with human erythrocytes to support the growth of P. falciparum. This is a critical step as P. falciparum primarily infects human red blood cells.
- 2. Parasite Infection:
- Infect the humanized NSG mice with a specified strain of P. falciparum.
- 3. Drug Preparation and Administration:
- Prepare UCT943 for oral administration. A formulation in 20% SBE-β-CD in saline has been described for delivering a clear solution.[7] Alternatively, a suspension in a vehicle like corn oil can be used.[7]
- Administer **UCT943** orally (p.o.) to the infected mice. Dosing regimens may vary, but a oncedaily administration for four consecutive days has been reported.[7]
- Include a vehicle control group and potentially a positive control group with a known antimalarial drug (e.g., MMV048).
- 4. Monitoring Parasitemia:
- Monitor the percentage of infected red blood cells (parasitemia) daily by collecting a small blood sample from the tail vein and analyzing it via flow cytometry or microscopic examination of Giemsa-stained blood smears.
- 5. Data Analysis:
- Calculate the 90% effective dose (ED₉₀), which is the dose required to inhibit parasite growth by 90% compared to the vehicle-treated control group.

Signaling Pathways and Experimental Workflows Signaling Pathway of UCT943 in Plasmodium

UCT943 targets the Plasmodium phosphatidylinositol 4-kinase (PfPI4K).[1][2] This enzyme is involved in the synthesis of phosphatidylinositol 4-phosphate (PI4P), a key lipid in vesicular



trafficking. Inhibition of PfPI4K disrupts essential membrane trafficking events, likely at the Golgi apparatus, which is vital for parasite survival and proliferation.[1][8]



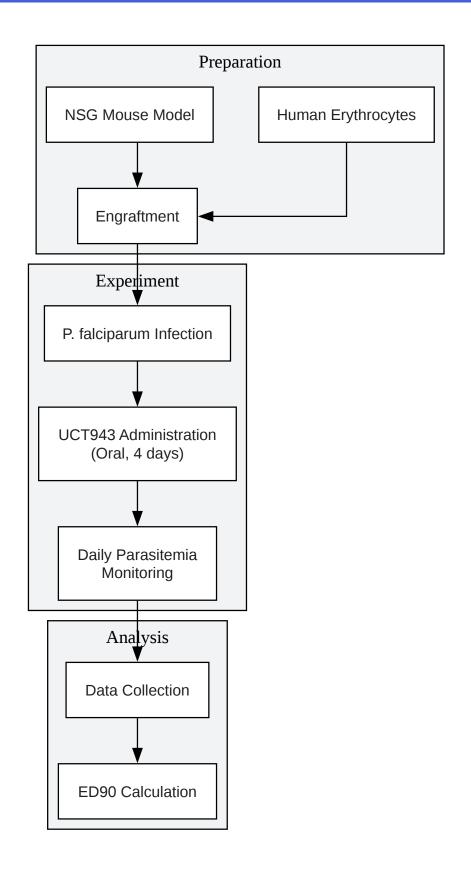
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Caption: UCT943 inhibits PfPI4K, disrupting parasite survival.

Experimental Workflow for In Vivo Efficacy Testing

The following diagram illustrates the typical workflow for assessing the in vivo efficacy of **UCT943** in an NSG mouse model.





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Caption: Workflow for **UCT943** efficacy testing in NSG mice.



Disclaimer: **UCT943** was withdrawn from preclinical development due to toxicity concerns.[1] Researchers should be aware of this and take appropriate safety precautions. These notes are for informational purposes for research applications and are based on published preclinical data.

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